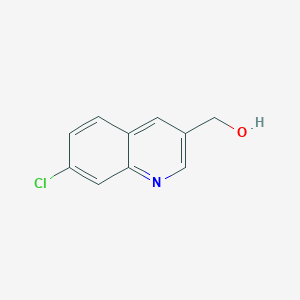
2,4(3H,5H)-Pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(3H,5H)-Pyrimidinedione, also known as barbituric acid, is a heterocyclic compound with the molecular formula C4H4N2O3. It is a derivative of pyrimidine and is characterized by the presence of two keto groups at positions 2 and 4 of the pyrimidine ring. This compound is a key intermediate in the synthesis of various barbiturate drugs, which are used as sedatives and anesthetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4(3H,5H)-Pyrimidinedione can be synthesized through several methods. One common method involves the condensation of urea with malonic acid in the presence of a strong acid catalyst. The reaction proceeds as follows:
Urea+Malonic Acid→this compound+Water
This reaction typically requires heating to around 100-150°C to proceed efficiently .
Industrial Production Methods
In industrial settings, the synthesis of this compound is often carried out in large reactors where the reaction conditions can be carefully controlled to optimize yield and purity. The use of continuous flow reactors has been explored to improve the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,4(3H,5H)-Pyrimidinedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex pyrimidine derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which have applications in pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
2,4(3H,5H)-Pyrimidinedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of nucleotides and nucleic acids.
Medicine: It is a key intermediate in the production of barbiturate drugs, which are used as sedatives, anesthetics, and anticonvulsants.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4(3H,5H)-Pyrimidinedione in biological systems involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anesthetic effects. This interaction increases the chloride ion influx into neurons, hyperpolarizing the cell membrane and reducing neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine: Another heterocyclic compound with similar structural features but different chemical properties and applications.
Cyanuric Acid: A triazine derivative used in swimming pool disinfectants and as a stabilizer for chlorine.
Uniqueness
2,4(3H,5H)-Pyrimidinedione is unique due to its dual keto groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its role as a precursor to barbiturate drugs also sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
4433-22-1 |
|---|---|
Molekularformel |
C4H4N2O2 |
Molekulargewicht |
112.09 g/mol |
IUPAC-Name |
5H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h2H,1H2,(H,6,7,8) |
InChI-Schlüssel |
SGLPRIIINMCHCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=NC(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


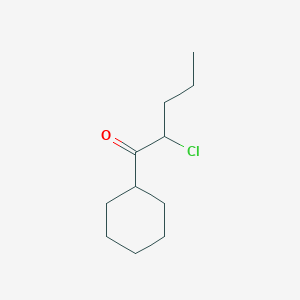

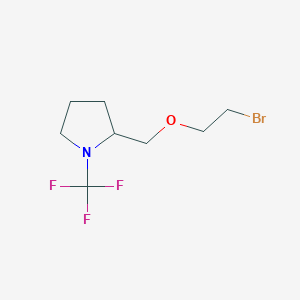

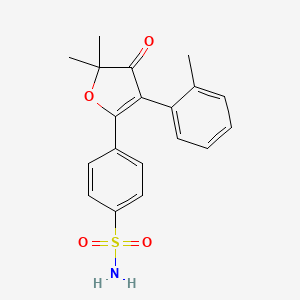
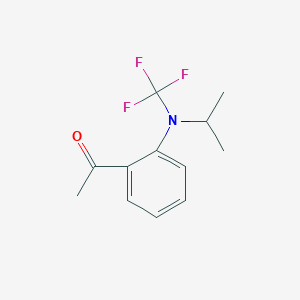
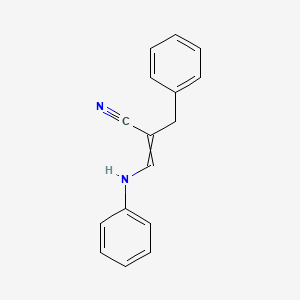

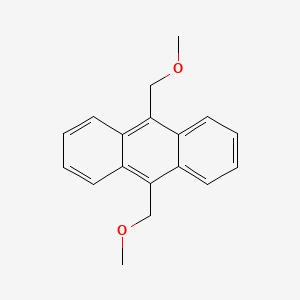
![8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13962668.png)


